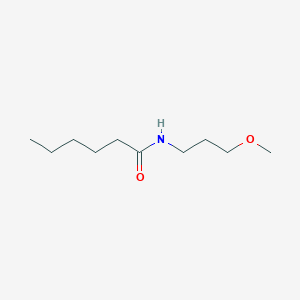

n-(3-Methoxypropyl)hexanamide

Description

N-(3-Methoxypropyl)hexanamide (CAS 6283-00-7) is a synthetic amide derivative with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. Its structure comprises a hexanamide backbone (a six-carbon acyl chain) linked to a 3-methoxypropyl group via an amide bond. Key physicochemical properties include a LogP of 2.11, indicating moderate lipophilicity, a boiling point of 323.6°C, and a density of 0.909 g/cm³ . The presence of the methoxy group enhances solubility in polar solvents compared to purely alkyl-substituted analogs.

Properties

CAS No. |

6283-00-7 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(3-methoxypropyl)hexanamide |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-7-10(12)11-8-6-9-13-2/h3-9H2,1-2H3,(H,11,12) |

InChI Key |

YWLLMTOOSQFUDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxypropyl)hexanamide typically involves the reaction of hexanoic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HoBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM). The reaction mixture is refluxed overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: n-(3-Methoxypropyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

Oxidation: Formation of n-(3-Hydroxypropyl)hexanamide.

Reduction: Formation of n-(3-Methoxypropyl)hexylamine.

Substitution: Formation of various substituted amides depending on the substituent introduced.

Scientific Research Applications

n-(3-Methoxypropyl)hexanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Methoxypropyl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(3-Methoxypropyl)hexanamide with structurally related amides, focusing on molecular properties, applications, and research findings.

Alkyl-Substituted Amides

- N-(3-Methylphenyl)hexanamide (CAS 461028-52-4) Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol Key Differences: The substitution of a 3-methylphenyl group (aromatic) instead of 3-methoxypropyl (aliphatic ether) increases hydrophobicity. The LogP is likely higher (estimated >3.0) due to the aromatic ring, reducing solubility in polar solvents compared to this compound.

- N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide Molecular Formula: C₃₇H₇₅NO₄ Molecular Weight: 598.00 g/mol Key Differences: This compound features extended alkyl chains (C16) and hydroxyl groups, resulting in exceptionally high LogP (>8) and applications in cosmetics as emulsifiers or stabilizers. Its melting point (69–77°C) and purity specifications (e.g., halogen content limits) are rigorously controlled for industrial use .

Halogenated Aryl Amides

- Propanil (N-(3,4-Dichlorophenyl)propanamide) Molecular Formula: C₉H₉Cl₂NO Molecular Weight: 217.95 g/mol Key Differences: The dichlorophenyl group confers strong herbicidal activity, making propanil a post-emergence herbicide for rice fields. Its LogP (~2.5–3.0) is higher than this compound due to chlorine atoms, enhancing membrane permeability in target plants .

Complex Heterocyclic Amides

- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide (CAS 920008-58-8)

- Molecular Formula : C₂₈H₃₉N₂O

- Molecular Weight : 435.63 g/mol

- Key Differences : The incorporation of a piperidine ring and diphenylpropyl group introduces rigidity and bulk , likely increasing binding affinity to biological targets. Such compounds are explored in medicinal chemistry for neurological or metabolic disorders .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Research Findings and Trends

- Solubility and Bioavailability : this compound’s methoxy group improves aqueous solubility compared to alkyl or aryl analogs, making it advantageous for formulations requiring moderate hydrophilicity .

- Pesticide vs. Cosmetic Use : Propanil’s efficacy as a herbicide contrasts with the cosmetic-grade purity of N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide, highlighting how functional groups dictate application niches .

- Structural Complexity : Heterocyclic derivatives like N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide demonstrate the role of structural complexity in enhancing target specificity, though synthetic challenges limit scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.